molecular formula C13H18N2O3S B3366135 4-Methyl-N-(2-oxo-3-azepanyl)benzenesulfonamide CAS No. 132130-13-3

4-Methyl-N-(2-oxo-3-azepanyl)benzenesulfonamide

Cat. No.: B3366135
CAS No.: 132130-13-3
M. Wt: 282.36 g/mol
InChI Key: BAHGCTIAAMBBJI-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-oxo-3-azepanyl)benzenesulfonamide is a sulfonamide derivative featuring a seven-membered azepane ring with a ketone group at the 2-position. The sulfonamide group (–SO₂NH–) is a critical pharmacophore, enabling interactions with biological targets such as enzymes or receptors. The azepanyl moiety introduces conformational flexibility, which may enhance binding affinity or modulate solubility.

Properties

IUPAC Name

4-methyl-N-(2-oxoazepan-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10-5-7-11(8-6-10)19(17,18)15-12-4-2-3-9-14-13(12)16/h5-8,12,15H,2-4,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHGCTIAAMBBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396655
Record name N-(2-Oxoazepan-3-yl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132130-13-3
Record name N-(2-Oxoazepan-3-yl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-N-(2-OXO-3-AZEPANYL)BENZENESULFONAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-Methyl-N-(2-oxo-3-azepanyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a sulfonamide group and a 2-oxo-3-azepanyl moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C12H14N2O2SC_{12}H_{14}N_{2}O_{2}S. The compound features:

  • A sulfonamide group which is known for its broad spectrum of biological activities.
  • An azepane ring that may enhance the compound's interaction with biological targets.

The biological activity of sulfonamides is primarily attributed to their ability to inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), sulfonamides can competitively inhibit DHPS, leading to bacteriostatic effects. The unique azepanyl moiety may also allow for additional interactions with other molecular targets, potentially enhancing its therapeutic profile.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Like many sulfonamides, this compound has been studied for its antibacterial properties. Its effectiveness against various bacterial strains suggests potential use in treating infections.
  • Anticancer Potential : Some studies indicate that sulfonamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are beneficial in treating conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related sulfonamide compounds, providing insights into the potential effects of this compound:

StudyFindings
Vicini et al. (2009)Investigated similar benzisothiazole derivatives with antimicrobial properties, suggesting a potential for this compound to exhibit similar effects against resistant bacterial strains.
Clerici et al. (2007)Reported on the broad-spectrum antimicrobial and anticancer activities of sulfonamide derivatives, indicating that modifications to the sulfonamide structure can enhance efficacy.
Cheung et al. (2002)Highlighted the role of sulfonamides in inhibiting ATPase activity in muscle contraction studies, relevant for understanding potential muscle-related therapeutic applications of this compound.

Comparison with Similar Compounds

Key Observations :

  • The thiazolidinone derivative (C₁₁H₁₂N₂O₄S₂) exhibits a rigid five-membered ring with sulfur, enhancing its role as a fungicide/insecticide .
  • The propenyl-phenyl derivative (C₂₂H₁₉NO₃S) features an extended conjugated system, which may influence photophysical properties or reactivity .

Crystallographic and Physicochemical Properties

Compound Space Group R Factor Unit Cell Dimensions (Å, °) Hydrogen Bonding References
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Not reported 0.055 Not reported Intra-/intermolecular N–H⋯O bonds
4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide P1 0.048 a = 9.556, b = 9.672, c = 14.635; α = 88.7°, β = 86.3°, γ = 83.6° Intramolecular N–H⋯O; C–H⋯O ribbons
4-Methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide Not reported 0.057 Not reported N–H⋯O and C–H⋯π interactions

Key Findings :

  • The thiazolidinone derivative crystallizes in a triclinic system with two independent molecules per asymmetric unit, stabilized by intramolecular hydrogen bonds .
  • Higher R factors (e.g., 0.057 in ) suggest moderate refinement precision compared to the thiazolidinone derivative (R = 0.048) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-N-(2-oxo-3-azepanyl)benzenesulfonamide
Reactant of Route 2
4-Methyl-N-(2-oxo-3-azepanyl)benzenesulfonamide

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